molecular formula C23H37NO3 B15016872 Hexyl 4-(decanoylamino)benzoate

Hexyl 4-(decanoylamino)benzoate

Cat. No.: B15016872
M. Wt: 375.5 g/mol
InChI Key: UKJJXSIYTYHEHK-UHFFFAOYSA-N
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Description

Hexyl 4-(decanoylamino)benzoate is an organic compound with the molecular formula C23H37NO3. It is a derivative of benzoic acid and is characterized by the presence of a hexyl group and a decanoylamino group attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decanoylamino)benzoic acid and hexanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Hydrolysis: 4-(decanoylamino)benzoic acid and hexanol.

    Oxidation: Various carboxylic acids or oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted derivatives of this compound with different functional groups on the benzene ring.

Properties

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

hexyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C23H37NO3/c1-3-5-7-9-10-11-12-14-22(25)24-21-17-15-20(16-18-21)23(26)27-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,25)

InChI Key

UKJJXSIYTYHEHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCC

Origin of Product

United States

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